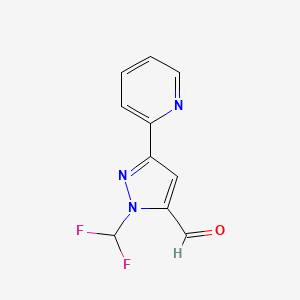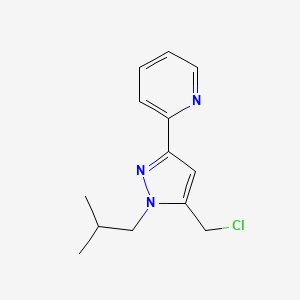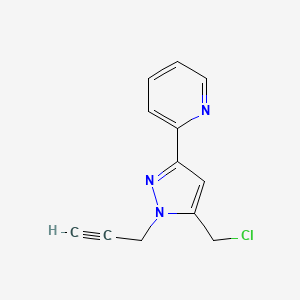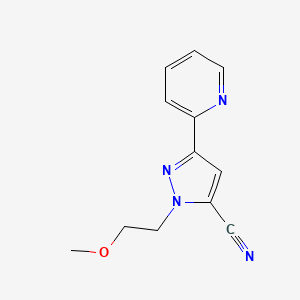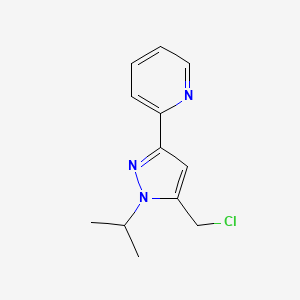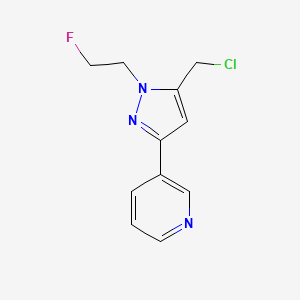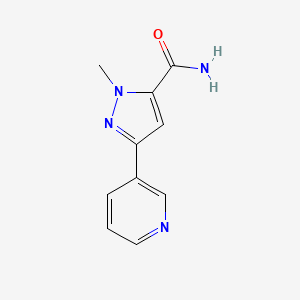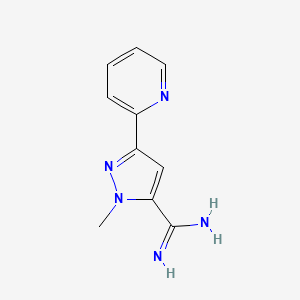
4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
The compound “4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The various substituents (bromo, cyclopropylmethyl, methyl, and trifluoromethyl) would be attached to the pyrazole ring at the 1, 4, 5, and 3 positions respectively .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations, depending on the nature of the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For instance, the presence of a bromo group might increase its reactivity, while the trifluoromethyl group could influence its polarity .Aplicaciones Científicas De Investigación
Copper-Catalyzed Synthesis
A study by Lu et al. (2019) presents a copper-catalyzed cycloaddition method for preparing a series of 4-trifluoromethyl pyrazoles, demonstrating a chemoselective synthesis approach. This method utilizes 2-bromo-3,3,3-trifluoropropene and various N-arylsydnone derivatives, offering a pathway for generating compounds with similar structural motifs under mild conditions and with excellent regioselectivity (Lu et al., 2019).
Synthesis of Pyrazole Derivatives
Martins et al. (2013) explored brominated trihalomethylenones as precursors for the synthesis of various pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. Their methodology provided a simple approach to obtain products with potential for further functionalization (Martins et al., 2013).
Site-Selective Functionalization
Schlosser et al. (2002) demonstrated the switchable reactivity and site-selective functionalization of trifluoromethyl-substituted pyrazoles. Their work shows the versatility of these compounds in undergoing regioflexible conversion into various isomers and congeners, depending on the choice of reagents and conditions, including the use of brominated precursors for further functionalization (Schlosser et al., 2002).
Synthesis and Characterization of Antimicrobial Agents
Bhat et al. (2016) reported the synthesis of a new series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. Their work emphasizes the value of these compounds in developing new antibacterial and antifungal therapies, showcasing the relevance of pyrazole derivatives in medical research (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole are currently unknown
Mode of Action
It’s known that the compound is synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (brcn) in the presence of et3n .
Biochemical Pathways
The biochemical pathways affected by 4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole are currently unknown
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2/c1-5-7(10)8(9(11,12)13)14-15(5)4-6-2-3-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCUNOPDLTGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



